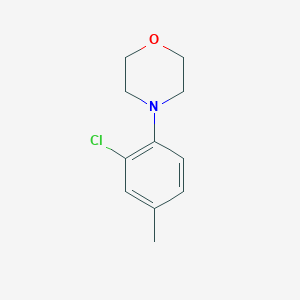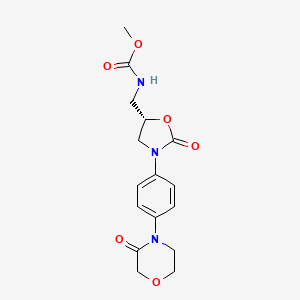![molecular formula C15H20N4O3S B13861914 N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d]pyridazine ring system, which is known for its stability and reactivity. The presence of a benzenesulfonamide group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
The synthesis of N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyridazine core. This can be achieved through a series of cyclization reactions, often using precursors such as cyclopentadiene and hydrazine derivatives. The subsequent steps involve the introduction of the carbonyl and benzenesulfonamide groups through acylation and sulfonation reactions, respectively. Industrial production methods may employ optimized reaction conditions, including the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the carbonyl and sulfonamide groups.
Scientific Research Applications
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Cyclopenta[d]pyridazine derivatives: These compounds share the core structure but differ in the substituents attached to the ring system, leading to variations in their chemical and biological properties.
Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide group but may lack the cyclopenta[d]pyridazine core, resulting in different reactivity and applications.
Other heterocyclic compounds: Compounds with different heterocyclic cores, such as pyridines or pyrimidines, can be compared to highlight the unique features of the cyclopenta[d]pyridazine system.
Properties
Molecular Formula |
C15H20N4O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(4,4a,5,6,7,7a-hexahydrocyclopenta[d]pyridazin-3-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H20N4O3S/c1-11-5-7-14(8-6-11)23(21,22)18-15(20)17-19-10-13-4-2-3-12(13)9-16-19/h5-9,12-13H,2-4,10H2,1H3,(H2,17,18,20) |
InChI Key |
AWMUJHMUCXEUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


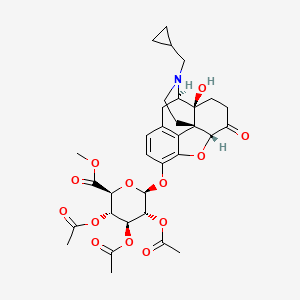
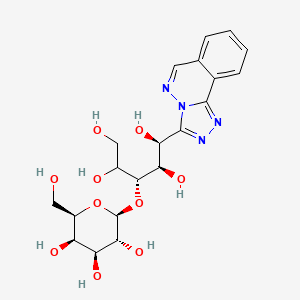
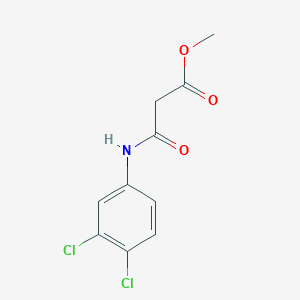
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
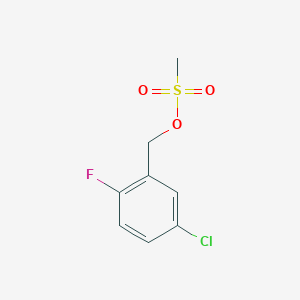
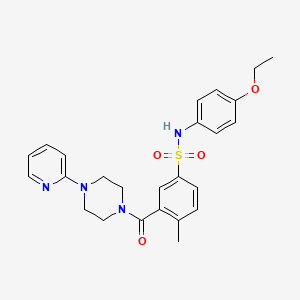
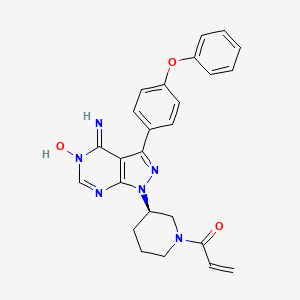

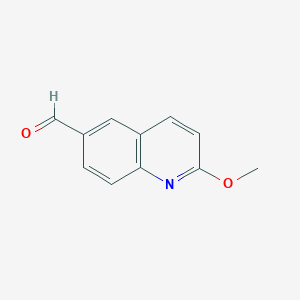
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
